3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal is an aldehyde-containing heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a 2,2-dimethylpropanal moiety. The isoxazole ring (a five-membered aromatic system with oxygen and nitrogen atoms) at position 4 bears methyl groups at positions 3 and 5, while the propanal chain introduces an aldehyde functional group.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-9(8(2)13-11-7)5-10(3,4)6-12/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZAODFQINWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The oxazole ring can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce new functional groups into the oxazole ring .
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal with structurally related compounds, emphasizing functional group variations and their implications:
Key Observations:
Functional Group Influence: The aldehyde in the target compound confers reactivity, making it suitable for nucleophilic additions or condensation reactions. The sulfonyl group in ’s compound increases polarity and likely contributes to its hemorheological efficacy by mimicking sulfonamide drug motifs .
Structural Complexity :
- Compounds with extended substituents (e.g., trifluoromethylpyridine in ) exhibit higher molecular weights and may target specific biological pathways, such as kinase inhibition or receptor modulation .
Biological Activity
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications and mechanisms of action.
- Molecular Formula : C13H17N1O1
- Molecular Weight : 219.28 g/mol
- Structural Characteristics : The compound features a dimethyl-substituted oxazole ring, which is significant for its biological activity.
Biological Activity
Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise in several areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazole can possess significant antimicrobial properties. For instance:
- A study published in MDPI indicates that oxazole derivatives can inhibit bacterial growth through disruption of cell wall synthesis and metabolic pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has indicated that oxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Anticancer Potential
Preliminary studies have suggested that this compound may influence cancer cell proliferation. In vitro assays have shown:
- Inhibition of cancer cell lines through apoptosis induction.
- Modulation of signaling pathways associated with tumor growth.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Cytisine Derivative Study :
- Oxazole in Anticancer Research :
Data Table: Biological Activities of Oxazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
